molecular formula C8H9ClN2O2 B2834729 4-Chloro-N-methoxy-N-methylnicotinamide CAS No. 1211521-40-2

4-Chloro-N-methoxy-N-methylnicotinamide

Cat. No.: B2834729
CAS No.: 1211521-40-2
M. Wt: 200.62
InChI Key: XRXVQDBXTHEACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol It is characterized by the presence of a chloro group, a methoxy group, and a methylnicotinamide moiety

Scientific Research Applications

4-Chloro-N-methoxy-N-methylnicotinamide has several scientific research applications:

Safety and Hazards

Safety information for 4-Chloro-N-methoxy-N-methylnicotinamide indicates that it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment as required, and handling under inert gas .

Preparation Methods

The synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide typically involves the reaction of 4-chloronicotinic acid with methoxyamine and methylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Chloro-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in nicotinamide metabolism. This modulation can influence various cellular processes, including DNA repair, gene expression, and cellular signaling .

Comparison with Similar Compounds

4-Chloro-N-methoxy-N-methylnicotinamide can be compared with other similar compounds, such as:

    4-Chloro-N-methoxy-N-methylbenzamide: Similar structure but with a benzamide moiety instead of nicotinamide.

    4-Chloro-N-methoxy-N-methylpyridinecarboxamide: Similar structure but with a pyridinecarboxamide moiety.

    4-Chloro-N-methoxy-N-methylisonicotinamide: Similar structure but with an isonicotinamide moiety.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

4-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-5-10-4-3-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXVQDBXTHEACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CN=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.